molecular formula C28H21F4NO7 B11935934 racemic Galicaftor

racemic Galicaftor

Cat. No.: B11935934
M. Wt: 559.5 g/mol
InChI Key: QVDYQHXNAQHIKH-FPOVZHCZSA-N
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Description

Racemic Galicaftor is a small molecule drug that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It is primarily investigated for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system . The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of racemic Galicaftor involves several steps, starting from basic organic compounds. The process typically includes the formation of key intermediates through reactions such as cyclization, amide bond formation, and fluorination. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization are employed to separate and purify the racemic mixture . The process is designed to be cost-effective and scalable to meet the demands of clinical trials and potential market release.

Chemical Reactions Analysis

Types of Reactions: Racemic Galicaftor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Racemic Galicaftor has several scientific research applications, including:

    Chemistry: Used as a model compound to study racemic mixtures and enantioselective reactions.

    Biology: Investigated for its effects on CFTR modulation and its potential to correct defective protein folding in cystic fibrosis.

    Medicine: Explored as a therapeutic agent for cystic fibrosis, with ongoing clinical trials to assess its safety and efficacy.

    Industry: Utilized in the development of new CFTR modulators and other related compounds

Mechanism of Action

Racemic Galicaftor exerts its effects by modulating the CFTR protein, which is defective in cystic fibrosis patients. The compound binds to the CFTR protein and enhances its function, improving chloride ion transport across cell membranes. This helps to alleviate the symptoms of cystic fibrosis by reducing mucus buildup in the lungs and improving digestive function .

Similar Compounds:

Uniqueness: this compound is unique in its specific binding and modulation of the CFTR protein. Unlike other CFTR modulators, it is a racemic mixture, which may offer distinct pharmacokinetic and pharmacodynamic properties. Its development is part of ongoing efforts to find more effective treatments for cystic fibrosis .

Properties

Molecular Formula

C28H21F4NO7

Molecular Weight

559.5 g/mol

IUPAC Name

4-[(2S,4S)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid

InChI

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m0/s1

InChI Key

QVDYQHXNAQHIKH-FPOVZHCZSA-N

Isomeric SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@H]4C[C@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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